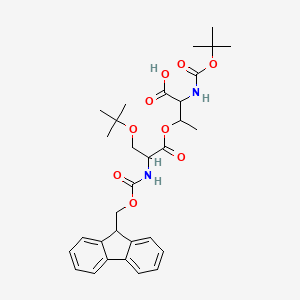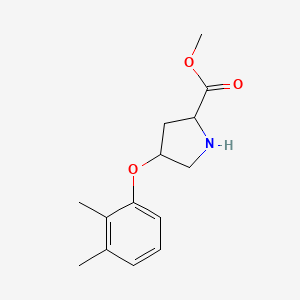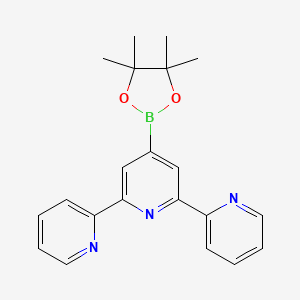
Boc-Thr(Fmoc-Ser(tBu))-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Boc-Thr(Fmoc-Ser(tBu))-OH is a protected dipeptide used in peptide synthesis. It consists of a threonine residue with a tert-butoxycarbonyl (Boc) protecting group, and a serine residue with a fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) protecting groups. This compound is crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(Fmoc-Ser(tBu))-OH typically involves the following steps:
Protection of Threonine: Threonine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of Serine: Serine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride in the presence of a base like sodium carbonate. The hydroxyl group of serine is further protected with a tert-butyl (tBu) group using tert-butyl chloride and a base.
Coupling Reaction: The protected threonine and serine residues are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines automate the addition of reagents, coupling reactions, and deprotection steps, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides on a large scale.
化学反应分析
Types of Reactions
Boc-Thr(Fmoc-Ser(tBu))-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc, Fmoc, and tBu protecting groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of Boc Group: The Boc group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Deprotection of Fmoc Group: The Fmoc group is removed using a base such as piperidine in dimethylformamide (DMF).
Deprotection of tBu Group: The tBu group is removed using TFA.
Major Products Formed
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further coupled to form longer peptide chains.
科学研究应用
Boc-Thr(Fmoc-Ser(tBu))-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins for studying their structure and function.
Biology: It is used to create peptides for studying biological processes and interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
作用机制
The mechanism of action of Boc-Thr(Fmoc-Ser(tBu))-OH involves the sequential addition of amino acids to form peptide bonds. The protecting groups (Boc, Fmoc, and tBu) prevent unwanted side reactions during the synthesis process. The removal of these protecting groups allows for the formation of the desired peptide or protein.
相似化合物的比较
Similar Compounds
Boc-Thr(Fmoc-Ser)-OH: Similar to Boc-Thr(Fmoc-Ser(tBu))-OH but without the tert-butyl protecting group on serine.
Boc-Thr(Ser(tBu))-OH: Similar but without the fluorenylmethyloxycarbonyl protecting group on serine.
Fmoc-Thr(Fmoc-Ser(tBu))-OH: Similar but with a fluorenylmethyloxycarbonyl protecting group on threonine instead of tert-butoxycarbonyl.
Uniqueness
This compound is unique due to the combination of protecting groups, which provides stability and prevents side reactions during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.
属性
分子式 |
C31H40N2O9 |
|---|---|
分子量 |
584.7 g/mol |
IUPAC 名称 |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C31H40N2O9/c1-18(25(26(34)35)33-29(38)42-31(5,6)7)41-27(36)24(17-40-30(2,3)4)32-28(37)39-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,37)(H,33,38)(H,34,35) |
InChI 键 |
YCWYIOBWFQMUSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one](/img/structure/B12104487.png)
![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)






![7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B12104537.png)



